Sodium Thiophene-2-sulfinate
Description
Contextualization of Thiophene (B33073) Sulfinates within Organosulfur Compound Classes
Organosulfur chemistry encompasses a vast array of compounds characterized by the presence of a carbon-sulfur bond. wikipedia.org These compounds are classified based on the functional group containing the sulfur atom. Major classes include thiols (R-SH), sulfides (R-S-R'), disulfides (R-S-S-R'), and a series of oxidized species such as sulfoxides (R-S(=O)-R'), sulfones (R-S(=O)₂-R'), and sulfonic acids (RSO₃H). britannica.comwikipedia.orgnih.gov
Sulfinic acids (RS(O)OH) and their corresponding salts, sulfinates (RSO₂⁻), represent a distinct class of organosulfur compounds with sulfur in an intermediate oxidation state. britannica.comnih.gov Sodium sulfinates have emerged as exceptionally versatile reagents in organic synthesis. rsc.orgrsc.org Depending on the reaction conditions, they can function as sulfonylating (RSO₂–), sulfinylating (RSO–), or sulfenylating (RS–) agents, enabling the formation of S-S, N-S, and C-S bonds. rsc.orgrsc.org
Sodium thiophene-2-sulfinate belongs to this class, where the organic moiety 'R' is a thiophene ring. cymitquimica.com Thiophene is a five-membered aromatic heterocycle containing a sulfur atom, and its derivatives are crucial components in pharmaceuticals and materials science. cymitquimica.comresearchgate.net The presence of the thiophene ring attached to the sulfinate group imparts specific electronic properties and reactivity, distinguishing it from simple alkyl or aryl sulfinates. cas.cn
| Compound Class | General Structure | Key Features |
|---|---|---|
| Thiols | R-SH | Structurally similar to alcohols but more acidic and nucleophilic. wikipedia.org |
| Sulfides (Thioethers) | R-S-R' | Characterized by a C-S-C bond; less odiferous than thiols. wikipedia.orgnih.gov |
| Sulfoxides | R-S(=O)-R' | Contain a sulfinyl group; the sulfur atom is a stereocenter if R ≠ R'. britannica.com |
| Sulfones | R-S(=O)₂-R' | Contain a sulfonyl group; highly stable and oxidized form of sulfides. britannica.com |
| Sulfinic Acids & Salts (Sulfinates) | RS(O)OH / RSO₂⁻ M⁺ | Sulfur in an intermediate oxidation state; versatile synthetic reagents. britannica.comnih.gov |
| Thiophene Derivatives | C₄H₄S (parent) | Aromatic sulfur-containing heterocycles used as building blocks. cymitquimica.comwikipedia.org |
Historical Trajectory and Evolution of Research on this compound
The study of sodium sulfinates as synthetic reagents has a history stretching back several decades, with their utility becoming increasingly appreciated over the last 20 years. rsc.orgrsc.orgresearchgate.net Initially, the synthesis of sodium arylsulfinates was achieved through methods like the reduction of sulfonyl chlorides. beilstein-journals.org A typical laboratory preparation for this compound involves heating thiophene-2-sulfonyl chloride with reagents like sodium hydrogen sulfite (B76179) and sodium bicarbonate in water, followed by recrystallization. beilstein-journals.org
The evolution of research on this compound mirrors the broader advancements in synthetic organic chemistry. While earlier applications may have been simpler substitutions, the compound is now employed in a variety of sophisticated, modern chemical transformations. A significant area of development has been its use as a coupling partner in cross-coupling reactions to form C-S bonds, a fundamental type of linkage in many pharmaceutical and agrochemical compounds. cymitquimica.comrsc.org
Recent research has focused on expanding the reaction scope of this compound, often under milder and more efficient conditions. For instance, studies have explored its participation in transition-metal-free desulfinative cross-coupling reactions with Grignard reagents, although its reactivity was noted to be lower than some other electron-poor heteroaryl sulfinates in specific cases. cas.cn Furthermore, its role in visible-light-promoted, catalyst-free reactions for synthesizing sulfonated benzothiophenes was described in 2023, showcasing its utility in modern photoredox catalysis. researchgate.net These developments highlight a clear trajectory from a simple organosulfur salt to a specialized reagent for advanced synthetic methods. rsc.orgresearchgate.netmdpi.com
| Research Area | Description of Application | Significance |
|---|---|---|
| Preparation Methods | Synthesis from thiophene-2-sulfonyl chloride and a reducing agent like sodium hydrogen sulfite. beilstein-journals.org | Established accessible routes for laboratory-scale synthesis. beilstein-journals.org |
| Sulfenylation Reactions | Used in the synthesis of 3-sulfenylchromones, where the sulfinate acts as a precursor to a sulfenylating agent. beilstein-journals.org | Demonstrates the versatility of the sulfinate group to participate in C-S bond formation. rsc.orgrsc.org |
| Desulfinative Cross-Coupling | Employed as a coupling partner in transition-metal-free reactions with Grignard reagents to form biaryls. cas.cn | Advances in creating C-C bonds by leveraging the sulfinate as a leaving group. cas.cn |
| Radical-Mediated Reactions | Acts as a sulfonyl radical precursor for synthesizing sulfones, such as reacting with di-tert-butyl peroxide in water. ambeed.com | Highlights its role in radical chemistry, a rapidly growing field in organic synthesis. researchgate.net |
| Photoredox Catalysis | Used in the photoinduced, catalyst-free synthesis of sulfonated benzothiophenes from 2-alkynylthioanisoles. researchgate.net | Represents cutting-edge applications in sustainable chemistry using visible light. researchgate.net |
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
sodium;thiophene-2-sulfinate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4O2S2.Na/c5-8(6)4-2-1-3-7-4;/h1-3H,(H,5,6);/q;+1/p-1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRLLXOFIOPVYOP-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)S(=O)[O-].[Na+] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3NaO2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for Sodium Thiophene 2 Sulfinate and Its Structural Analogues
Established Synthetic Routes to Sodium Thiophene-2-sulfinate
The most common and well-established methods for synthesizing sodium aryl sulfinates, including this compound, rely on the reduction of sulfonyl chlorides or the neutralization of sulfinic acid precursors.
The reduction of aryl sulfonyl chlorides is a widely used and straightforward method for the preparation of the corresponding sodium sulfinate salts. google.comresearchgate.net This approach is particularly common due to the ready availability of various sulfonyl chlorides as starting materials. nih.govconcordia.ca Thiophene-2-sulfonyl chloride, the precursor for this compound, can be synthesized by reacting thiophene (B33073) with chlorosulfonic acid. rsc.org
The most prevalent method for this transformation involves the reduction of the sulfonyl chloride with sodium sulfite (B76179) (Na₂SO₃) in an aqueous solution. google.comnih.gov Typically, the reaction is conducted in the presence of a base, such as sodium bicarbonate, at elevated temperatures, often between 70–80 °C. nih.govrsc.org This process efficiently converts the sulfonyl chloride to the desired sodium sulfinate salt, which can then be isolated, often through recrystallization. nih.gov
Another established reducing agent for this conversion is zinc dust. google.comorgsyn.org The reduction of a sulfonyl chloride like p-toluenesulfonyl chloride with zinc dust in water is a known method to afford the corresponding sodium sulfinate. nih.govrsc.org This general procedure is applicable to the synthesis of this compound from its sulfonyl chloride precursor.
| Reducing Agent | Typical Co-reagent/Solvent | General Conditions | Reference |
|---|---|---|---|
| Sodium Sulfite (Na₂SO₃) | Sodium Bicarbonate / Water | Heating (e.g., 70-80 °C) | nih.govrsc.org |
| Zinc (Zn) Dust | Water or Alcohol/Water | Heating | google.comorgsyn.org |
| Sodium Sulfide (B99878) (Na₂S) | Aqueous Solution | Varies | google.com |
| Sodium Hydrosulfite (Na₂S₂O₄) | Aqueous Solution | Varies | google.com |
An alternative route to this compound is through the preparation and subsequent neutralization of its corresponding free acid, Thiophene-2-sulfinic acid. nih.gov Aromatic sulfinic acids are generally stable compounds that can be isolated and are typically more acidic than their carboxylic acid counterparts. chez-alice.fr
The synthesis of the sulfinic acid precursor itself often involves the reaction of an organometallic reagent with sulfur dioxide. chez-alice.frstackexchange.com For instance, an organolithium or Grignard reagent derived from thiophene can be treated with sulfur dioxide to form a metal sulfinate salt, which upon acidic workup, yields the free Thiophene-2-sulfinic acid. stackexchange.com
Once the Thiophene-2-sulfinic acid is obtained, it can be readily converted to this compound by reacting it with a suitable sodium base, such as sodium hydroxide (B78521) or sodium carbonate, in an appropriate solvent. This acid-base neutralization reaction is typically high-yielding and provides the desired sodium salt in pure form after isolation.
Advanced Strategies for Sulfinate Synthesis
Modern synthetic chemistry has driven the development of more sophisticated and efficient methods for preparing sulfinates, often leveraging organometallic reagents, catalysts, and environmentally benign conditions.
A highly effective and versatile method for synthesizing sodium aryl sulfinates involves the use of organometallic reagents, such as Grignard or organolithium compounds, in combination with a sulfur dioxide (SO₂) source. acs.orgnih.gov Due to the challenges of handling gaseous SO₂, stable and easy-to-handle SO₂ surrogates have become popular. nih.gov A prominent example is 1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) (DABSO), an air-stable solid. nih.govrsc.orgacs.org
The general procedure involves the in situ generation of an organometallic reagent from a corresponding aryl or heteroaryl halide. For the synthesis of this compound, 2-bromothiophene (B119243) or 2-iodothiophene (B115884) would be treated with a strong base like n-butyllithium or with magnesium metal to form 2-lithiothiophene or the thiophene-2-magnesium bromide Grignard reagent, respectively. nih.gov This organometallic intermediate is then reacted with DABSO. nih.govrsc.org The resulting sulfinate salt is subsequently treated with an aqueous solution of sodium carbonate to yield the final sodium sulfinate product, which can be purified through extraction. nih.govrsc.org This one-pot procedure avoids the isolation of intermediate sulfinic acids and is adaptable to a wide range of substrates. acs.org
| Aryl/Heteroaryl Halide | Organometallic Reagent Type | SO₂ Source | Final Salt Formation | Reference |
|---|---|---|---|---|
| Aryl Bromide | Grignard (R-MgBr) | DABSO | Aqueous Na₂CO₃ | nih.gov |
| Aryl Bromide | Organolithium (R-Li) | DABSO | Aqueous Na₂CO₃ | nih.gov |
| 2-Bromothiophene | Organolithium (Thienyl-Li) | DABSO | Aqueous Na₂CO₃ | nih.gov |
While many catalytic reactions utilize sodium sulfinates as starting materials, direct catalytic synthesis of the sulfinates themselves is also an area of interest. mdpi.com One notable strategy involves a Friedel–Crafts-type sulfination reaction. This approach allows for the direct synthesis of sodium arenesulfinates from arenes and DABSO in the presence of a Lewis acid catalyst, such as excess aluminum chloride (AlCl₃). nih.gov The reaction proceeds via an electrophilic aromatic substitution pathway, where the arene attacks the sulfur dioxide moiety activated by the catalyst. This method is effective for arenes bearing both electron-donating and halide groups, providing the desired sodium sulfinate salts in good to excellent yields.
A significant advantage of the established synthetic route involving the reduction of sulfonyl chlorides with sodium sulfite is that it is typically performed in water. nih.govrsc.org Water is an ideal "green" solvent due to its non-toxic, non-flammable, and abundant nature. Conducting the synthesis in an aqueous phase minimizes the use of volatile organic compounds (VOCs), aligning with the principles of environmentally conscious chemistry. The reagents used, such as sodium sulfite and sodium bicarbonate, are also inexpensive and relatively benign. The ability to perform this synthesis effectively in water makes it a preferred method from both an economic and environmental standpoint, particularly for large-scale industrial production. nih.gov
Table of Compounds Mentioned
| Compound Name |
|---|
| This compound |
| Thiophene-2-sulfonyl chloride |
| Thiophene |
| Chlorosulfonic acid |
| Sodium sulfite |
| Sodium bicarbonate |
| Zinc |
| p-Toluenesulfonyl chloride |
| Thiophene-2-sulfinic acid |
| Sulfur dioxide |
| Sodium hydroxide |
| Sodium carbonate |
| 1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) (DABSO) |
| 2-Bromothiophene |
| 2-Iodothiophene |
| n-Butyllithium |
| Magnesium |
| 2-Lithiothiophene |
| Aluminum chloride |
Gram-Scale Synthesis Considerations and Practicalities
The transition from laboratory-scale synthesis to the production of gram-scale quantities of this compound and its structural analogues introduces a unique set of challenges and practical considerations. While the fundamental chemical transformations remain the same, factors such as reaction kinetics, heat and mass transfer, reagent addition, product isolation, and purification require careful optimization to ensure efficiency, safety, and reproducibility. This section will delve into the key aspects that must be addressed when scaling up the synthesis of these valuable sulfinate compounds.
A number of synthetic routes to sodium (hetero)aryl sulfinates have been developed that are amenable to larger scale production. nih.govrsc.org The most common methods include the reduction of the corresponding sulfonyl chlorides and the oxidation of thiols. researchgate.net Additionally, methods involving the use of sulfur dioxide surrogates with organometallic reagents have shown promise for scalable synthesis. nih.gov
Reaction Conditions and Optimization
When moving to a gram-scale synthesis, the optimization of reaction conditions is paramount. What works efficiently on a milligram scale may not be directly translatable. Key parameters that need to be re-evaluated include:
Solvent Selection and Concentration: The choice of solvent is critical for ensuring that all reactants remain in solution and for facilitating heat transfer. On a larger scale, solvent cost, toxicity, and ease of removal become more significant factors. catsci.com Running reactions at higher concentrations is often desirable to improve throughput, but this can lead to issues with stirring, exotherms, and potential precipitation of intermediates or products.
Temperature Control: Exothermic reactions that are easily managed in a small flask can become hazardous on a larger scale due to the lower surface-area-to-volume ratio of larger reactors, which reduces the efficiency of heat dissipation. catsci.com Careful monitoring and control of the internal reaction temperature are crucial. This may involve using an ice bath for cooling, controlling the rate of reagent addition, or employing a jacketed reactor with a circulating coolant.
Reagent Addition: The rate of addition of critical reagents can significantly impact the reaction outcome. For instance, in the reduction of thiophene-2-sulfonyl chloride, a slow, controlled addition of the reducing agent is necessary to manage the reaction exotherm and prevent the formation of byproducts.
A representative laboratory-scale synthesis of a sodium arylsulfinate from an aryl bromide is outlined below. This method utilizes a sulfur dioxide surrogate and could be adapted for the synthesis of this compound.
| Parameter | Condition | Notes |
| Starting Material | Aryl Bromide | Thiophene-2-bromide would be the analogue. |
| Reagent | 1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) (DABSO) | Acts as a solid SO2 surrogate, simplifying handling. nih.gov |
| Organometallic Intermediate | Aryl Magnesium or Aryl Lithium | Generated in situ from the aryl bromide. |
| Solvent | Anhydrous THF | Crucial for the formation of the organometallic reagent. |
| Temperature | -78 °C to room temperature | Initial low temperature for the formation of the organometallic, followed by warming. |
| Work-up | Aqueous Na2CO3 | Quenches the reaction and forms the sodium salt. nih.gov |
| Purification | Liquid-liquid and solid-liquid extraction | Aims to remove sulfonic acid byproducts. nih.gov |
This table is interactive. Users can sort and filter the data.
Work-up and Purification Strategies
Isolating and purifying the desired sodium sulfinate on a gram scale requires robust and efficient procedures. The solubility of sodium sulfinates in water and their relative insolubility in many organic solvents are key properties to leverage.
Extraction: Liquid-liquid extraction is a common technique to remove organic-soluble impurities. A typical work-up might involve quenching the reaction mixture with water or an aqueous solution, followed by washing with an organic solvent like diethyl ether or dichloromethane (B109758) to remove unreacted starting materials and nonpolar byproducts.
Crystallization and Precipitation: Recrystallization is a powerful purification technique for obtaining high-purity crystalline solids. nih.gov For this compound, which is a solid, identifying a suitable solvent system for recrystallization is crucial. This often involves dissolving the crude product in a minimal amount of a hot solvent in which it has high solubility and then allowing it to cool, causing the pure product to crystallize. Alternatively, precipitating the product from a solution by adding an anti-solvent can be an effective purification step.
Filtration and Drying: On a gram scale, filtration is typically performed using a Büchner funnel under vacuum. It is important to wash the filter cake with a cold, appropriate solvent to remove residual impurities without dissolving a significant amount of the product. The purified solid must then be thoroughly dried, often under high vacuum, to remove any residual solvents.
The following table summarizes a general procedure for the gram-scale synthesis of sodium p-toluenesulfinate from p-toluenesulfonyl chloride, which serves as a good model for the synthesis of this compound. orgsyn.org
| Step | Procedure | Key Considerations |
| 1. Reduction | Reduction of p-toluenesulfonyl chloride with zinc dust and sodium carbonate in water. orgsyn.org | Efficient stirring is necessary to keep the solids suspended. Temperature control is important to manage the exotherm. |
| 2. Filtration | The reaction mixture is filtered to remove insoluble inorganic byproducts. | The filter cake should be washed with water to maximize the recovery of the product. |
| 3. Concentration | The filtrate is concentrated by evaporation. | Care must be taken not to overheat the solution, which could lead to decomposition. |
| 4. Crystallization | The concentrated solution is cooled to induce crystallization of the sodium p-toluenesulfinate dihydrate. orgsyn.org | Seeding with a small crystal of the pure product can facilitate crystallization. |
| 5. Isolation | The crystals are collected by suction filtration and air-dried. orgsyn.org | Over-drying can lead to the loss of water of hydration. |
This table is interactive. Users can sort and filter the data.
Safety and Handling
When working with larger quantities of chemicals, safety becomes an even more critical consideration. A thorough risk assessment should be conducted before starting any gram-scale synthesis. Specific hazards associated with the synthesis of this compound may include:
Corrosive Reagents: Starting materials like thiophene-2-sulfonyl chloride are corrosive and moisture-sensitive.
Flammable Solvents: The use of flammable organic solvents like THF and diethyl ether requires proper grounding of equipment and working in a well-ventilated fume hood away from ignition sources.
Exothermic Reactions: As mentioned, the potential for runaway reactions must be mitigated through careful temperature control and controlled reagent addition.
Handling of Solids: Fine powders of reagents and products can pose an inhalation hazard. Appropriate personal protective equipment (PPE), such as dust masks or respirators, should be used.
By carefully considering these factors, the successful and safe gram-scale synthesis of this compound and its structural analogues can be achieved, providing sufficient material for further research and development.
Elucidation of Chemical Reactivity and Mechanistic Pathways
Sodium Thiophene-2-sulfinate as a Versatile Reagent
The reactivity of this compound is dictated by the nature of the reactants and the reaction conditions, allowing it to act as a nucleophile, a precursor to electrophilic species, or a source of sulfonyl radicals. rsc.org
The sulfinate anion of this compound is a soft nucleophile, readily participating in reactions with various electrophiles. This nucleophilicity is a key aspect of its chemical character, enabling the formation of new carbon-sulfur and sulfur-sulfur bonds.
One of the primary nucleophilic reactions of sodium sulfinates is the S-alkylation with alkyl halides to form sulfones. While specific studies detailing the extensive nucleophilic reactions of this compound are not abundant in the reviewed literature, the general reactivity pattern of sodium arylsulfinates can be extrapolated. For instance, sodium arylsulfinates react with alkyl halides to furnish the corresponding sulfones.
Another important nucleophilic reaction is the Michael addition (or sulfa-Michael addition) to α,β-unsaturated compounds. This reaction leads to the formation of β-sulfonyl carbonyl compounds. The general mechanism involves the attack of the sulfinate anion on the β-carbon of the unsaturated system.
Sodium sulfinates can also act as nucleophiles in substitution reactions. For example, they can displace leaving groups from activated aromatic or heteroaromatic systems, although this is less common than their reaction with alkyl halides.
The table below summarizes the expected nucleophilic reactivity of this compound based on the general behavior of sodium arylsulfinates.
| Electrophile | Reaction Type | Product Type |
| Alkyl Halide | S-Alkylation | Thienyl Sulfone |
| α,β-Unsaturated Carbonyl | Michael Addition | β-Sulfonyl Carbonyl Compound |
| Activated Aryl Halide | Nucleophilic Aromatic Substitution | Diaryl Sulfone |
While this compound itself is a nucleophile, it can be converted into an electrophilic species under certain reaction conditions. This activation is typically achieved by reaction with an activating agent, which transforms the sulfinate into a more reactive intermediate capable of undergoing electrophilic attack.
For instance, treatment of sodium sulfinates with a strong acid can generate the corresponding sulfinic acid, which can then be further activated. A common method for generating an electrophilic sulfonating reagent is the reaction of a sodium sulfinate with a halogenating agent, such as N-chlorosuccinimide (NCS) or N-bromosuccinimide (NBS), to form a sulfonyl halide in situ. This sulfonyl halide is a potent electrophile and can react with a variety of nucleophiles, such as amines, to form sulfonamides.
Another electrophilic activation scenario involves the reaction of sodium sulfinates with certain activating agents like trifluoromethanesulfonic anhydride. This can generate a mixed anhydride, which is a highly reactive sulfonating agent.
The general scheme for electrophilic activation can be represented as:
Thiophene-SO₂Na + Activating Agent → [Thiophene-SO₂-X] (Electrophilic Species)
This electrophilic intermediate can then react with various nucleophiles (Nu⁻) to form sulfonated products:
[Thiophene-SO₂-X] + Nu⁻ → Thiophene-SO₂-Nu + X⁻
| Activating Agent | Electrophilic Intermediate | Subsequent Reaction | Product |
| N-Halosuccinimide (NXS) | Thiophene-2-sulfonyl halide | Reaction with amines | Thiophene-2-sulfonamide |
| Trifluoromethanesulfonic anhydride | Mixed anhydride | Reaction with alcohols | Thiophene-2-sulfonate ester |
This compound can serve as an excellent precursor for the generation of the thiophene-2-sulfonyl radical. This radical species is a key intermediate in a variety of synthetic transformations, including addition reactions to alkenes and alkynes, and cross-coupling reactions.
The generation of the sulfonyl radical from this compound can be achieved through several methods:
Oxidative methods: Single-electron transfer (SET) oxidation of the sulfinate anion by a chemical oxidant or under electrochemical conditions can generate the sulfonyl radical.
Photocatalysis: Visible-light photoredox catalysis has emerged as a powerful tool for the generation of sulfonyl radicals from sodium sulfinates under mild conditions. cam.ac.ukrsc.orgorganic-chemistry.org
Thermal initiation: In the presence of a suitable initiator, thermal decomposition can also lead to the formation of sulfonyl radicals.
Once generated, the thiophene-2-sulfonyl radical can participate in a cascade of reactions, making it a valuable tool for the construction of complex molecules.
| Method of Generation | Conditions | Key Features |
| Chemical Oxidation | Use of oxidants like Mn(OAc)₃, Ce(NH₄)₂(NO₃)₆ | Stoichiometric or catalytic amounts of oxidant required. |
| Electrochemical Oxidation | Anodic oxidation | Avoids the use of chemical oxidants, environmentally friendly. |
| Visible-Light Photocatalysis | Photocatalyst (e.g., Ru(bpy)₃²⁺, Ir(ppy)₃), light source | Mild reaction conditions, high functional group tolerance. acs.org |
Radical Reaction Pathways and Their Mechanistic Insights
The thiophene-2-sulfonyl radical, generated from this compound, is a versatile intermediate that can undergo various radical reactions, leading to the formation of a diverse range of sulfur-containing compounds.
The homocoupling of sodium sulfinates can potentially lead to the formation of symmetrical disulfides or thiosulfonates. The reaction pathway is highly dependent on the reaction conditions and the nature of the sulfinate.
Another potential homocoupling product is a thiosulfonate, which can be formed through a disproportionation reaction of the sulfinate. This often occurs under acidic conditions or in the presence of specific catalysts.
While the direct homocoupling of this compound to form a disulfide has been reported as unsuccessful in at least one instance, the general reaction pathways for sodium arylsulfinates are outlined below.
| Reaction Conditions | Proposed Product | Status for this compound |
| Reductive (e.g., Fe/HCl) | Symmetric Disulfide | Reported as unsuccessful under specific conditions. rsc.org |
| Disproportionation (acidic) | Symmetric Thiosulfonate | Specific data for this compound is limited. |
The reaction of sodium sulfinates with peroxides, such as tert-butyl hydroperoxide (TBHP) or di-tert-butyl peroxide (DTBP), is a common method for generating sulfonyl radicals. The peroxide acts as an initiator, undergoing homolytic cleavage to form radicals that then react with the sulfinate to generate the sulfonyl radical.
A general mechanism for the copper-catalyzed reaction of a sodium sulfinate with an organic peroxide to generate a sulfonyl radical is as follows:
The copper catalyst reacts with the peroxide to initiate the formation of radicals.
These radicals then react with the sodium sulfinate in a single-electron transfer process to generate the sulfonyl radical.
This generated thiophene-2-sulfonyl radical can then be trapped by various substrates, such as alkenes or alkynes, in subsequent steps to form a variety of sulfonated products. For example, in a three-component reaction, the sulfonyl radical can add to an alkene, and the resulting carbon-centered radical can be trapped by another species, such as an aryl boronic acid, in a copper-catalyzed cross-coupling. rsc.org
The following table outlines a general scheme for the radical coupling of this compound with a peroxide system in the presence of a copper catalyst and a subsequent reaction with an alkene.
| Reactant 1 | Reactant 2 | Catalyst System | Intermediate Radical | Subsequent Reaction | Final Product |
| This compound | Organic Peroxide (e.g., DTBP) | Copper salt (e.g., Cu(OAc)₂) | Thiophene-2-sulfonyl radical | Addition to an alkene | β-Sulfonylated alkane |
Sulfonyl Radical-Triggered Cyclization Reactions
Sodium sulfinates, including this compound, are effective precursors for sulfonyl radicals, which are key intermediates in various cyclization reactions for synthesizing complex heterocyclic molecules. The generation of the sulfonyl radical (RSO₂•) from the stable sulfinate salt typically requires an initiator, such as a chemical oxidant or photochemical activation.
Recent research has demonstrated the utility of sulfonyl radicals in cascade cyclization reactions. For instance, a photo-induced radical cascade cyclization of alkynes with sodium sulfinates has been developed for the synthesis of sulfonated benzothiophenes and thioflavones under metal- and photocatalyst-free conditions mdpi.com. In this process, the sulfonyl radical, generated from the sodium sulfinate, adds to the alkyne to form a vinyl radical intermediate. This intermediate can then undergo intramolecular cyclization onto an adjacent aromatic ring, followed by subsequent steps to yield the final heterocyclic product mdpi.com.
The general mechanism for such transformations involves:
Radical Generation: Oxidation of the sodium sulfinate (e.g., by K₂S₂O₈) generates the corresponding sulfonyl radical mdpi.com.
Radical Addition: The electrophilic sulfonyl radical adds to a C-C multiple bond (alkyne or alkene) of a suitably designed substrate.
Cyclization: The newly formed radical intermediate undergoes an intramolecular cyclization, forming a new ring system.
Termination/Propagation: The cyclized radical is then quenched or participates in further reaction steps to afford the stable product.
This strategy has proven to be a powerful tool for constructing sulfonylated heterocycles by introducing two different functional groups across unsaturated bonds in a single step mdpi.com.
Iodine-Mediated Radical Processes
Molecular iodine can mediate radical reactions involving sodium sulfinates, providing a transition-metal-free method for forming C–S bonds. These processes typically leverage the reaction between the sulfinate salt and iodine to generate a sulfonyl radical intermediate.
In the presence of iodine, sodium arylsulfinates react to form a sulfonyl iodide intermediate (ArSO₂I). This intermediate can undergo homolytic cleavage, particularly under visible light irradiation, to produce a sulfonyl radical (ArSO₂•) and an iodine radical (I•) nih.govrsc.org. The generated sulfonyl radical is then free to engage in subsequent reactions, such as addition to unsaturated systems.
A key application of this methodology is the sulfonylation of alkynes and alkenes. For example, the iodine-mediated reaction of sodium arylsulfinates with alkynes can lead to the formation of (E)-β-iodoalkenyl sulfones nih.gov. The proposed mechanism suggests that iodine acts as both the radical initiator and the iodine source. The reaction proceeds with high stereoselectivity, which is attributed to steric repulsion between the iodine and the sulfonyl group in the transition state nih.gov.
Transition Metal-Catalyzed Transformations
Transition metals, particularly palladium and nickel, catalyze a range of important transformations involving this compound, enabling the formation of C–S and C–C bonds through cross-coupling reactions.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium catalysis offers powerful methods for utilizing sulfinate salts as coupling partners, primarily through desulfinative pathways where the SO₂ moiety is extruded.
In desulfinative cross-coupling reactions, this compound and other (hetero)aryl sulfinates act as nucleophilic partners to couple with (hetero)aryl halides. These reactions proceed via a catalytic cycle that involves the extrusion of sulfur dioxide (SO₂). A generalized mechanism for this process is as follows:
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl halide (Ar-X) to form a Pd(II) intermediate.
Transmetalation: The sulfinate salt (R-SO₂Na) transmetalates with the Pd(II) complex, displacing the halide and forming a palladium sulfinate intermediate (Ar-Pd-SO₂-R).
SO₂ Extrusion: The palladium sulfinate intermediate eliminates a molecule of sulfur dioxide to generate a palladium-aryl-alkyl/aryl complex (Ar-Pd-R).
Reductive Elimination: The final step is the reductive elimination of the cross-coupled product (Ar-R), which regenerates the Pd(0) catalyst.
Mechanistic studies have revealed that for carbocyclic sulfinates, transmetalation is often the rate-limiting step, whereas for pyridine-2-sulfinate, a chelated Pd(II) sulfinate complex is the resting state, and the loss of SO₂ is turnover-limiting nih.govacs.org. The use of a base, such as potassium carbonate, is often crucial for efficient reaction, playing a role in accelerating transmetalation and removing free sulfur dioxide nih.gov. This compound has been successfully employed in these reactions, for example, in coupling with diaryliodonium triflates to form 2-arylthiophenes concordia.ca.
A facile palladium-catalyzed, one-step synthesis of thiaphenanthridinones, which are sulfur analogues of phenanthridinones, has been developed using sulfinate esters and 2-borylanilines acs.orgresearchgate.netacs.org. This transformation involves a bromide-selective cross-coupling followed by an intramolecular cyclization.
The reaction couples an o-bromophenyl-substituted sulfinate with an o-borylaniline. The palladium catalyst facilitates the Suzuki-Miyaura cross-coupling between the aryl bromide and the arylboronic acid moieties. Following the C–C bond formation, an intramolecular S–N bond formation (cyclization) occurs under basic conditions to construct the thiaphenanthridinone scaffold acs.orgresearchgate.net. This methodology has been extended to create thiophene-fused analogues, demonstrating its versatility and applicability to substrates derived from thiophene (B33073) precursors like this compound acs.orgacs.org.
| Entry | Palladium Source | Ligand | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | (amphos)₂PdCl₂ | - | K₂CO₃ | 1,4-dioxane/H₂O | 80 | 54 |
| 2 | Pd(OAc)₂ | IPr·HCl | K₂CO₃ | 1,4-dioxane/H₂O | 40 | 79 |
| 3 | Pd(dba)₂ | P(t-Bu)₃·HBF₄ | K₂CO₃ | 1,4-dioxane/H₂O | 40 | 95 |
| 4 | Pd(dba)₂ | XPhos | K₂CO₃ | 1,4-dioxane/H₂O | 40 | 85 |
Table 1: Optimization of reaction conditions for the synthesis of a model thiaphenanthridinone. Data adapted from related studies on sulfinate esters acs.orgacs.org.
Nickel-Catalyzed Photoredox Dual Catalysis for Sulfone Synthesis
A powerful and mild method for the synthesis of aryl and heteroaryl sulfones involves the use of nickel and photoredox dual catalysis. This approach allows for the cross-coupling of sulfinate salts, such as this compound, with aryl iodides or bromides at room temperature and under base-free conditions semanticscholar.orgrsc.orgnih.gov.
The catalytic cycle is believed to proceed via the following pathway:
A photocatalyst, upon excitation by visible light, oxidizes the sulfinate salt (RSO₂⁻) to generate a sulfonyl radical (RSO₂•).
Concurrently, a Ni(0) complex, formed from a Ni(II) precatalyst, undergoes oxidative addition with an aryl halide (Ar-X) to form a Ni(II) intermediate (Ar-Ni(II)-X).
The sulfonyl radical is trapped by the Ar-Ni(II)-X species, leading to a Ni(III) intermediate.
This high-valent nickel complex then undergoes reductive elimination to afford the desired aryl sulfone (Ar-SO₂-R) and a Ni(I) species.
The photocatalytic cycle is closed when the reduced photocatalyst reduces the Ni(I) species back to the active Ni(0) catalyst.
This dual catalytic system displays broad functional group compatibility and has been successfully applied to a wide array of aryl and heteroaryl halides, making it a valuable tool for the synthesis of diverse sulfone structures semanticscholar.orgrsc.orgnih.gov.
| Entry | Aryl Halide | Sulfinate Salt | Photocatalyst | Ni Catalyst | Yield (%) |
| 1 | 4-Iodoanisole | Sodium benzenesulfinate | Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆ | NiCl₂·glyme | 95 |
| 2 | 4-Bromobenzonitrile | Sodium benzenesulfinate | Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆ | NiCl₂·glyme | 91 |
| 3 | 2-Iodopyridine | Sodium p-toluenesulfinate | Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆ | NiCl₂·glyme | 81 |
| 4 | Methyl 4-iodobenzoate | Sodium methanesulfinate | Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆ | NiCl₂·glyme | 78 |
Table 2: Examples of sulfone synthesis via Ni/photoredox dual catalysis. Data from representative studies semanticscholar.orgnih.gov.
Copper-Catalyzed Sulfenylation Reactions
This compound participates in copper-catalyzed reactions, primarily leading to the formation of C-S and S-S bonds. These transformations are pivotal for synthesizing sulfones and thiosulfonates, which are significant structural motifs in medicinal chemistry and materials science.
One key application is the cross-coupling of sulfinate salts with organoboronic acids to form aryl sulfones. Research has demonstrated that using a catalytic amount of copper(II) acetate (B1210297) with a 1,10-phenanthroline (B135089) ligand facilitates this reaction under an oxygen atmosphere. researchgate.net While the primary product is a sulfone (a C-SO₂-R moiety) rather than a sulfenylated product (a C-S-R moiety), this reaction highlights the utility of this compound as a sulfonylating agent in copper-catalyzed systems. The reaction proceeds under mild conditions and tolerates a range of functional groups on the coupling partner. researchgate.net
Furthermore, copper catalysis enables the formation of S-S bonds through the sulfenylation of thiols or disulfides. Taniguchi and colleagues have reported copper-catalyzed sulfenylation of disulfides and diselenides with sodium sulfinates under air. nih.gov This method efficiently produces thiosulfonates and selenosulfonates in good to high yields. nih.gov The reaction is believed to proceed through the generation of a sulfonyl radical, which then couples with the sulfur or selenium compound.
Recent advancements have also focused on developing copper-catalyzed methods for creating "masked" aryl sulfinates. acs.orgnih.gov These methods involve coupling aryl halides with sulfinate reagents under the influence of a substoichiometric amount of a copper salt, typically around 10 mol%. acs.orgnih.gov This approach is advantageous as it avoids the challenges associated with the isolation and purification of often hygroscopic and poorly soluble sulfinate salts. acs.orgnih.gov
| Reaction Type | Catalyst/Ligand | Reactants | Key Conditions | Product Type |
|---|---|---|---|---|
| Cross-coupling | Cu(OAc)₂ / 1,10-Phenanthroline | Sodium Sulfinate, Organoboronic Acid | 40°C, O₂ atmosphere, CH₂Cl₂/DMSO | Aryl Sulfone |
| Sulfenylation | Copper Catalyst | Sodium Sulfinate, Disulfide/Diselenide | Ambient temperature, Air | Thiosulfonate/Selenosulfonate |
| Masked Sulfinate Synthesis | CuI (10 mol%) / Ligand | Sodium Sulfinate Reagent, Aryl Halide | Moderate temperature, Base-free | β-Ester Aryl Sulfone |
Metal-Free Organic Transformations Involving this compound
This compound is also a valuable reagent in a variety of metal-free transformations, which are often preferred for their reduced cost and environmental impact. These reactions typically proceed through radical or ionic pathways, initiated by acids, light, or other non-metallic reagents.
A notable example is the Brønsted acid-mediated hydrosulfonylation of allenes. chemrxiv.org This transition-metal-free protocol uses trifluoroacetic acid (TFA) to facilitate the addition of sodium sulfinates across the C=C double bonds of N-allenyl derivatives, affording allylic sulfones in an atom-economical manner. chemrxiv.org The reaction proceeds under mild conditions, often in water at room temperature, and demonstrates high functional group tolerance, accommodating various heteroaromatic sulfinates, including those derived from thiophene. chemrxiv.org
In the realm of photochemistry, sodium sulfinates can participate in photocatalyst-free reactions. A photoinduced cascade cyclization of alkynes with sodium sulfinates has been developed for the synthesis of benzothiophenes. mdpi.com This reaction is initiated by visible light and does not require an external photocatalyst, proceeding smoothly to generate complex heterocyclic products. mdpi.com
Furthermore, metal-free protocols have been established for forming N-S bonds. The coupling of various primary and secondary amines with sodium sulfinates can be mediated by molecular iodine at room temperature to produce a wide range of sulfonamides in good to excellent yields. nih.gov
| Reaction Type | Initiator/Reagent | Reactants | Key Conditions | Product Type |
|---|---|---|---|---|
| Hydrosulfonylation of Allenes | Trifluoroacetic Acid (TFA) | Sodium Sulfinate, N-Allenyl derivative | H₂O, 25°C | Allylic Sulfone |
| Cascade Cyclization | Visible Light | Sodium Sulfinate, Alkyne | Photochemical, No catalyst | Benzothiophene (B83047) |
| Sulfonamide Synthesis | Molecular Iodine (I₂) | Sodium Sulfinate, Amine | Room temperature | Sulfonamide |
Detailed Mechanistic Investigations of Selectivity and Pathway Divergence
The reactivity of this compound is governed by its ability to act as a precursor to sulfur-centered radicals or as a nucleophile, leading to divergent reaction pathways depending on the conditions.
A central theme in the reactivity of sulfinates is the generation of the sulfonyl radical (R-SO₂•). This intermediate can be formed through oxidation by various means, including chemical oxidants, electrochemical methods, or photoredox catalysis. nih.govresearchgate.net Once formed, the sulfonyl radical readily adds to unsaturated π-systems like alkenes and alkynes. researchgate.netnih.gov This radical addition is often the initial step in cascade reactions, leading to the formation of more complex molecules. mdpi.com For instance, in the hydrosulfonylation of alkenes, the addition of the sulfonyl radical to the double bond generates a carbon-centered radical, which is then quenched by a hydrogen atom donor to complete the process. d-nb.info
Pathway divergence is elegantly demonstrated in the chemistry of sulfinyl sulfones, which can be generated in situ from sodium sulfinates and an activator like acetyl chloride. nih.govscispace.com These sulfinyl sulfones are prone to homolytic fission of the S-S bond, simultaneously generating a sulfonyl radical (R-SO₂•) and a sulfinyl radical (R-SO•). nih.govscispace.com This dual generation allows for divergent synthetic strategies. The more reactive sulfonyl radical can add to an alkyne, forming a vinyl radical. This radical can then be trapped by the less reactive sulfinyl radical, leading to the formation of β-sulfinyl vinylsulfones. nih.govscispace.com This sequential radical addition and coupling strategy effectively suppresses the undesired homodimerization of the sulfinyl radical. scispace.com
Mechanistic studies often employ control experiments and computational methods to elucidate these pathways. The involvement of radical species is frequently confirmed by the quenching of the reaction in the presence of radical scavengers like TEMPO. d-nb.info Density Functional Theory (DFT) calculations have also been used to investigate the electronic properties and reactivity of thiophene derivatives, providing theoretical support for observed experimental outcomes. mdpi.com
Applications in Advanced Organic Synthesis and Functional Materials
Construction of Carbon-Sulfur Bonds
The formation of carbon-sulfur (C–S) bonds is a fundamental transformation in organic synthesis, and sodium sulfinates, including sodium thiophene-2-sulfinate, are powerful building blocks for this purpose. rsc.org They can participate in reactions as nucleophiles, electrophiles, or radical precursors depending on the reaction conditions, enabling the synthesis of diverse sulfur-containing molecules like sulfones and sulfides. rsc.orgresearchgate.net
This compound is a key reagent for introducing the thienylsulfonyl group into organic molecules to form sulfones (R-SO₂-R'). Various methods have been developed for the sulfonylation of alkenes and alkynes, often proceeding with high regioselectivity. For instance, the copper-catalyzed oxidative sulfonylation of terminal alkynes with sodium sulfinates yields (E)-alkenyl sulfones. nih.gov Similarly, Bunte salts can mediate the oxidative C–H sulfonation of alkenes with sodium sulfinates, converting styrenes into vinyl sulfones. rsc.org These reactions typically involve the generation of a sulfonyl radical from the sulfinate salt, which then adds to the unsaturated C-C bond. nih.gov Another approach involves the reaction of sulfinate anions, generated from thiosulfonates, with electrophiles like benzyl (B1604629) bromides or alkyl bromides to produce a variety of sulfones in high yields. organic-chemistry.org
| Reactants | Catalyst/Mediator | Key Reaction Type | Product Type | Yield |
|---|---|---|---|---|
| Terminal Alkyne + Sodium Sulfinate | Copper Catalyst | Oxidative Sulfonylation | (E)-Alkenyl Sulfone | Moderate to High nih.gov |
| Styrene + Sodium Sulfinate | Bunte Salt | Oxidative C–H Sulfonation | Vinyl Sulfone | Useful to Excellent rsc.org |
| Thiosulfonate + Benzyl Bromide | Cs₂CO₃ (Base) | Nucleophilic Substitution | Benzyl Sulfone | High organic-chemistry.org |
| α,β-Unsaturated Carboxylic Acids + Sodium Sulfinate | Mechanochemical | Decarboxylative Sulfonylation | β-Keto Sulfone | Not specified mdpi.com |
While sodium sulfinates are more commonly used as sulfonylating agents, they can also serve as sulfenylating agents (RS–) under specific reductive conditions to form sulfides (thioethers). rsc.orgpolyu.edu.hk A notable example is the Chan-Lam type C-S coupling reaction, where sodium aryl sulfinates react with aryl boronic acids in the presence of a copper catalyst and a reducing agent like potassium sulfite (B76179). polyu.edu.hk This methodology provides a route to diaryl thioethers, overcoming the use of foul-smelling and toxic thiols. polyu.edu.hk The reaction is believed to proceed through the deoxygenation of the sulfinate to generate a sulfenyl intermediate, which then couples with the boronic acid. polyu.edu.hk This approach is compatible with both electron-rich and electron-poor sodium aryl sulfinates, highlighting its versatility. polyu.edu.hk
| Sulfenylation Precursor | Coupling Partner | Catalyst/Reagents | Product | Yield |
|---|---|---|---|---|
| Sodium Aryl Sulfinate | Aryl Boronic Acid | Copper catalyst, K₂SO₃ | Diaryl Thioether | Up to 92% polyu.edu.hk |
| Sodium Sulfinate | Enaminone/Chromone | TBAI/H₂SO₄ | 3-Sulfenylchromone | Moderate to Excellent beilstein-journals.orgbeilstein-journals.org |
Thiosulfonates (R-SO₂-S-R') are valuable synthetic intermediates and can be efficiently prepared from sodium sulfinates. rsc.orgorganic-chemistry.org These methods often involve the coupling of a sodium sulfinate with a thiol or a disulfide. One sustainable approach involves an iron(III)-catalyzed aerobic cross-coupling of thiols and sodium sulfinates, which proceeds in very good yields. organic-chemistry.org Copper catalysts have also been employed for the sulfonylation of disulfides with sodium sulfinates in the air to afford thiosulfonates in good yields. rsc.orgorganic-chemistry.org A catalyst-free method for synthesizing thiosulfonates from sodium sulfinates in water has also been reported, offering an environmentally benign option. researchgate.net These reactions showcase the ability of the sulfinate to form a sulfur-sulfur bond, a key step in many synthetic pathways. rsc.org
| Reactants | Catalyst/Conditions | Yield | Key Feature |
|---|---|---|---|
| Thiols + Sodium Sulfinates | FeCl₃, Aerobic | 83-96% rsc.org | Green, sustainable process organic-chemistry.org |
| Disulfides + Sodium Sulfinates | Copper Catalyst, Air | Good rsc.orgorganic-chemistry.org | Efficient S-S bond formation rsc.org |
| Sodium Sulfinates | BF₃·OEt₂, Radical Disproportionation | Good rsc.org | Transition-metal-free |
| Sodium Sulfinates + Disulfides | I₂ or NBS | Not specified researchgate.net | Classic sulfenylation method |
| Sodium Sulfinates | Water, Catalyst-Free | Not specified researchgate.net | Green and efficient |
Functionalization of Heterocyclic Systems
This compound is not only a source of the thienylsulfonyl group but also a tool for the functionalization of other heterocyclic structures. This dual utility is crucial for creating complex molecules with tailored electronic and biological properties.
A highly efficient method for the synthesis of 3-sulfonated benzothiophenes involves the electrochemical sulfonylation and cyclization of 2-alkynylthioanisoles with sodium sulfinates, including this compound. rsc.orgorganic-chemistry.org This process operates without the need for catalysts, external oxidants, or metals, making it a sustainable and green synthetic route. rsc.orgorganic-chemistry.org The reaction is initiated by the electrochemical generation of a sulfonyl radical from the sodium sulfinate, which then undergoes an addition-cyclization cascade with the 2-alkynylthioanisole substrate. rsc.org This protocol exhibits good substrate scope and functional group tolerance, providing a practical pathway to a valuable class of sulfur-containing heterocycles. rsc.orgorganic-chemistry.org
| Substrates | Reaction Conditions | Key Transformation | Product | Advantages |
|---|---|---|---|---|
| 2-Alkynylthioanisoles + Sodium Sulfinates | Electrochemical, Undivided cell, Catalyst- and oxidant-free | Sulfonylation/Cyclization Cascade | 3-Sulfonated Benzothiophenes | Sustainable, Good yields, Scalable rsc.orgorganic-chemistry.org |
Direct C-H sulfonylation is a powerful strategy for modifying complex molecules without the need for pre-functionalization, offering high atom economy. Sodium sulfinates are frequently used as the sulfonylating agent in these transformations. researchgate.net Recent advancements have enabled site-selective C-H functionalization, which is crucial for synthesizing specific isomers of functionalized heterocycles. nih.govnih.gov For example, a two-step sequence involving site-selective C-H thianthrenation followed by a palladium-catalyzed reaction with a sulfur dioxide surrogate can install a sulfonyl group at a specific position on an aromatic or heterocyclic ring. nih.gov Such strategies allow for the precise introduction of the thienylsulfonyl group from this compound onto various heterocyclic scaffolds, providing access to novel compounds for materials science and medicinal chemistry. nih.gov
Assembly of Complex Molecular Scaffolds
The reactivity of this compound extends to its role as a key reagent in the synthesis of diverse and complex molecular structures, demonstrating its utility in modern synthetic chemistry.
Chalcones, characterized by an α,β-unsaturated carbonyl system, are important intermediates in the biosynthesis of flavonoids and are known for a wide range of biological activities. The incorporation of a thiophene (B33073) ring and a sulfonate group into the chalcone (B49325) scaffold can significantly modulate these properties. Research has focused on the synthesis of novel chalcone-sulfonate derivatives that bear a thiophene motif. rsc.orgresearchgate.net In these syntheses, a common strategy involves the Claisen-Schmidt condensation of a thiophene-containing aldehyde or ketone with an appropriate reaction partner. The sulfonate group is typically introduced by reacting a hydroxyl-substituted chalcone with a sulfonyl chloride. While direct use of this compound as the sulfonating agent is not the most common route, its parent sulfonyl chloride (thiophene-2-sulfonyl chloride) is a key reagent in these syntheses. The resulting thiophene-containing chalcone-sulfonate esters have been evaluated for various biological applications. researchgate.netresearchgate.net
Table 1: Examples of Synthesized Chalcone-Sulfonate Derivatives Bearing a Thiophene Motif
| Compound | Reactant 1 (Ketone) | Reactant 2 (Aldehyde) | Sulfonating Agent |
| 5a | 1-(Thiophen-2-yl)ethan-1-one | 4-Hydroxybenzaldehyde | 4-Methylbenzene-1-sulfonyl chloride |
| 5f | 1-(4-Hydroxyphenyl)ethan-1-one | Thiophene-2-carbaldehyde | 2-Naphthalenesulfonyl chloride |
| 5i | 1-(4-Hydroxyphenyl)ethan-1-one | 5-Bromothiophene-2-carbaldehyde | 4-Bromobenzene-1-sulfonyl chloride |
This table is generated based on synthetic strategies for related compounds and illustrates typical reactants.
A significant application of sodium sulfinates, including this compound, is in the synthesis of α-sulfonylated ketazines. rsc.orgresearchgate.net This transformation proceeds through a radical C–S/N–N coupling cascade. The reaction is initiated by the oxidation of the sodium sulfinate salt with an oxidizing agent like cerium(IV) ammonium (B1175870) nitrate (B79036) (CAN). This generates a sulfonyl radical (RSO₂•). researchgate.net
The highly reactive sulfonyl radical then adds to the double bond of a vinyl azide. This addition is followed by the elimination of a dinitrogen molecule (N₂), which leads to the formation of an iminyl radical. In the final step, two of these iminyl radicals couple to form the stable α-sulfonylated ketazine product. researchgate.net This method provides an efficient route to these complex nitrogen- and sulfur-containing compounds with reported yields of up to 96%. rsc.orgresearchgate.net
Reaction Pathway for α-Sulfonylated Ketazine Synthesis
Radical Generation: R-SO₂Na + CAN → R-SO₂•
Radical Addition: R-SO₂• + R'₂C=CHN₃ → R'₂C(SO₂R)-C•HN₃
Nitrogen Elimination: R'₂C(SO₂R)-C•HN₃ → R'₂C(SO₂R)-C•H + N₂ (forms iminyl radical)
Dimerization: 2 R'₂C(SO₂R)-C•H → R'₂C(SO₂R)-CH=N-N=CH-C(SO₂R)R'₂
While some commercial sources suggest this compound can be used to form methylenecyclopropanes, the predominant and well-documented application in the scientific literature is its use in reactions with strained cyclopropane (B1198618) rings. Specifically, sodium sulfinates are employed in the ring-opening sulfonylation of donor-acceptor cyclopropanes. ethernet.edu.et
In these reactions, the nucleophilic sulfinate anion attacks the cyclopropane ring, leading to its opening. This process allows for the introduction of both a sulfonyl group and another functional group across the former three-membered ring, leading to the formation of linear, functionalized sulfones. For example, a three-component reaction involving a donor-acceptor cyclopropane, a sulfinate salt, and an electrophilic fluorinating reagent can produce γ-fluorosulfones. ethernet.edu.et This highlights the role of this compound not in forming, but in functionalizing small, strained rings to create complex acyclic structures.
The synthesis of benzosuberene-sulfone analogues using this compound is not a widely documented application in the reviewed scientific literature. Benzosuberenes are bicyclic compounds with a seven-membered ring fused to a benzene (B151609) ring, and their sulfone derivatives are of interest in medicinal chemistry. While the general reactivity of sodium sulfinates as sulfonylating agents is well-established, their specific application in the construction of the benzosuberene scaffold appears to be limited or not extensively reported.
Contributions to Desulfurization Technologies
Thiophenic compounds are common sulfur-containing contaminants in fossil fuels, and their removal is a critical industrial process known as hydrodesulfurization (HDS). nih.gov The goal of HDS is to break the carbon-sulfur bonds in thiophene and its derivatives to produce sulfur-free hydrocarbons and hydrogen sulfide (B99878) (H₂S). nih.gov
Another approach to desulfurization is oxidative desulfurization (ODS), where thiophenic compounds are oxidized to their corresponding sulfoxides or sulfones. rsc.org These oxidized forms are more polar and can be more easily separated from the nonpolar fuel components through extraction or adsorption.
While the conversion of thiophenes to sulfones is a key step in ODS, there is currently no significant evidence in the scientific literature to suggest that this compound is used as a reagent or catalyst in these large-scale industrial desulfurization technologies. The research in this field primarily focuses on the development of catalysts, often based on metals like molybdenum and cobalt, for HDS or the use of strong oxidizing agents for ODS. nih.govrsc.org Therefore, a direct contribution of this compound to these technologies is not established.
Selective Adsorption of Thiophene Derivatives using Advanced Materials
The removal of thiophene and its derivatives from fuels is a critical process in the refining industry to meet environmental regulations and prevent catalyst poisoning. Adsorptive desulfurization, utilizing advanced porous materials, is an area of intensive research. The design of these materials often focuses on introducing specific functionalities to enhance the selective capture of thiophenic compounds from a complex hydrocarbon matrix. While direct research on the application of this compound in this specific context is not extensively documented, its chemical structure, featuring both a thiophene ring and a polar sulfinate group, provides a basis for discussing its potential role in the development of such advanced materials.
The selective adsorption of thiophene derivatives is primarily governed by a few key interaction mechanisms:
π-Complexation: The aromatic π-system of the thiophene ring can interact with electron-deficient sites on the adsorbent material. This is a common mechanism for the adsorption of aromatic compounds.
Acid-Base Interactions: The sulfur atom in thiophene acts as a Lewis base and can interact with Lewis acid sites on the adsorbent surface. This is a significant factor in the selectivity for sulfur-containing compounds over non-sulfur aromatics.
Hydrogen Bonding: Functional groups on the adsorbent that can act as hydrogen bond donors can interact with the sulfur atom of thiophene.
Coordination with Metal Centers: The sulfur atom can coordinate with metal ions incorporated into the adsorbent framework, leading to strong and selective binding.
Advanced materials such as metal-organic frameworks (MOFs), zeolites, and functionalized activated carbons are tailored to leverage these interactions. For instance, MOFs can be designed with specific metal centers and organic linkers to create a high density of active sites for thiophene binding. nih.govscilit.commdpi.com The introduction of unsaturated metal sites or acidic functionalities is a common strategy to enhance adsorption capacity and selectivity.
Theoretically, a molecule like this compound could be utilized in several ways to create or modify adsorbent materials. The sulfinate group (R-SO₂⁻) is a polar, sulfur-containing functional group that could be incorporated into a polymer backbone or grafted onto the surface of a porous support like silica (B1680970) or activated carbon. Such functionalization could potentially enhance the selectivity for thiophenes through dipole-dipole interactions or by creating specific binding sites.
The thiophene ring within the this compound structure itself could play a role in the synthesis of "thiophene-philic" materials. For example, it could be used as a building block in the synthesis of polymers or organic linkers for MOFs, creating a material with a high affinity for other thiophenic molecules through π-π stacking interactions.
While these applications are prospective, they are grounded in the established principles of adsorbent design for desulfurization. The development of new functional materials is key to advancing selective adsorption technologies, and sulfur-containing compounds like this compound represent a potential, though currently unexplored, avenue for creating materials with tailored properties for this purpose.
The following table summarizes the performance of various types of advanced materials in the selective adsorption of thiophene, illustrating the effectiveness of different approaches.
| Adsorbent Material | Functional Group/Active Site | Thiophene Adsorption Capacity (mg-S/g) | Key Interaction Mechanism | Reference |
|---|---|---|---|---|
| MOF-5/Ag | Silver (Ag) ions | Data not specified, but high efficiency (86.8% removal) | Coordination with metal centers | nih.gov |
| NiY Zeolite | Nickel (Ni) ions and Brønsted acid sites | 0.88 (in aromatic-thiophene system) | Coordination with metal centers, Acid-base interactions | - |
| Activated Carbon (HNO₃ treated) | Oxygen-containing functional groups (e.g., carboxylic) | Improvement over untreated carbon noted | Hydrogen bonding, Acid-base interactions | researchgate.netepa.gov |
| HKUST-1 (MOF) | Copper (Cu) ions | 60.67 (for a graphite (B72142) oxide composite) | Coordination with metal centers | mdpi.com |
Spectroscopic Characterization and Structural Elucidation of Sodium Thiophene 2 Sulfinate and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the structure of organic molecules by providing information about the chemical environment of individual atoms.
Proton NMR spectroscopy provides detailed information about the number, environment, and connectivity of hydrogen atoms within a molecule. For a derivative of Sodium Thiophene-2-sulfinate, namely 2-(Allylsulfonyl)thiophene, the ¹H NMR spectrum reveals characteristic signals corresponding to the protons on the thiophene (B33073) ring and the allyl group.
The protons on the thiophene ring typically appear as multiplets in the aromatic region of the spectrum due to spin-spin coupling. In the case of 2-(Allylsulfonyl)thiophene, these signals are observed at δ 7.71 (dd, J = 4.9, 1.3 Hz, 1H), 7.66 (dd, J = 3.8, 1.3 Hz, 1H), and 7.15 (dd, J = 4.9, 3.8 Hz, 1H) ppm. The distinct coupling constants (J) provide valuable information about the relative positions of the protons on the thiophene ring.
The allyl group protons exhibit characteristic signals in the olefinic and aliphatic regions. The proton on the central carbon of the allyl group appears as a multiplet at δ 5.85 (ddt, J = 17.0, 10.2, 7.4 Hz, 1H) ppm. The terminal vinyl protons are observed between δ 5.48 – 5.36 (m, 1H) and 5.22 (d, J = 17.0 Hz, 1H) ppm. The methylene (B1212753) protons adjacent to the sulfonyl group are found at δ 3.90 (d, J = 7.4 Hz, 2H) ppm.
Interactive Data Table: ¹H NMR Data for 2-(Allylsulfonyl)thiophene
| Chemical Shift (δ) (ppm) | Multiplicity | Coupling Constant (J) (Hz) | Assignment |
| 7.71 | dd | 4.9, 1.3 | Thiophene-H |
| 7.66 | dd | 3.8, 1.3 | Thiophene-H |
| 7.15 | dd | 4.9, 3.8 | Thiophene-H |
| 5.85 | ddt | 17.0, 10.2, 7.4 | Allyl-CH |
| 5.48 – 5.36 | m | Allyl-CH₂ | |
| 5.22 | d | 17.0 | Allyl-CH₂ |
| 3.90 | d | 7.4 | SO₂-CH₂ |
Carbon-13 NMR spectroscopy provides information about the carbon skeleton of a molecule. In the ¹³C NMR spectrum of 2-(Allylsulfonyl)thiophene, distinct signals are observed for the carbon atoms of the thiophene ring and the allyl group.
The carbon atoms of the thiophene ring appear in the aromatic region of the spectrum, with chemical shifts at δ 139.4, 134.8, 134.3, and 127.9 ppm. The carbon atoms of the allyl group are observed at δ 125.2 and 124.8 ppm for the double bond carbons, and at δ 62.3 ppm for the methylene carbon attached to the sulfonyl group.
Interactive Data Table: ¹³C NMR Data for 2-(Allylsulfonyl)thiophene
| Chemical Shift (δ) (ppm) | Assignment |
| 139.4 | Thiophene-C |
| 134.8 | Thiophene-C |
| 134.3 | Thiophene-C |
| 127.9 | Thiophene-C |
| 125.2 | Allyl-C |
| 124.8 | Allyl-C |
| 62.3 | SO₂-CH₂ |
Mass Spectrometry (MS) Techniques
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis.
High-resolution mass spectrometry provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion, allowing for the determination of its elemental composition. The molecular formula of this compound is C₄H₃NaO₂S₂. The exact mass of the thiophene-2-sulfinate anion (C₄H₃O₂S₂⁻) is calculated to be 146.9581 Da. The experimentally determined monoisotopic mass of the sodium salt is 169.94721596 Da uni-goettingen.de.
For the derivative 2-(Allylsulfonyl)thiophene, HRMS analysis in positive ion mode (ESI+) provides a calculated m/z for the ammoniated molecule [M-NH₄]⁺ of 206.0304, with the found value being 206.0272, confirming the molecular formula C₇H₈O₂S₂.
Interactive Data Table: HRMS Data for 2-(Allylsulfonyl)thiophene
| Ion | Calculated m/z | Found m/z |
| [M-NH₄]⁺ | 206.0304 | 206.0272 |
Vibrational Spectroscopy: Fourier-Transform Infrared (FT-IR) Spectroscopy
Fourier-Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The FT-IR spectrum of this compound is expected to show characteristic absorption bands for the thiophene ring and the sulfinate group.
The thiophene ring exhibits characteristic C=C stretching vibrations in the region of 1443–1523 cm⁻¹ beilstein-journals.org. C-H out-of-plane bending bands are typically observed between 864–987 cm⁻¹ beilstein-journals.org. A key feature of the thiophene ring is the C-S-C out-of-plane deformation, which is expected around 758 cm⁻¹ beilstein-journals.org.
The sulfinate group (SO₂⁻) is characterized by strong symmetric and asymmetric stretching vibrations. For sulfinate salts, these bands are typically observed in the regions of 1010-1100 cm⁻¹ and 940-1010 cm⁻¹, respectively. The presence of these strong absorption bands would be a clear indicator of the sulfinate functionality in the molecule.
Interactive Data Table: Expected FT-IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |
| 1443–1523 | C=C Stretching | Thiophene Ring |
| 864–987 | C-H Out-of-plane Bending | Thiophene Ring |
| ~758 | C-S-C Out-of-plane Deformation | Thiophene Ring |
| 1010-1100 | Asymmetric SO₂ Stretching | Sulfinate |
| 940-1010 | Symmetric SO₂ Stretching | Sulfinate |
X-ray Crystallography for Solid-State Structural Determination
X-ray crystallography is an indispensable technique for the unambiguous determination of the three-dimensional atomic arrangement of a crystalline solid. This method provides precise information regarding bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the structure and function of a molecule. To date, a specific single-crystal X-ray diffraction study for this compound has not been reported in the surveyed scientific literature.
In the absence of direct crystallographic data for this compound, an analysis of closely related structures can provide valuable insights into its expected solid-state conformation. A pertinent analogue is sodium p-toluenesulfinate, for which a tetrahydrate crystal structure has been determined. researchgate.net This related structure offers a model for the coordination environment of the sodium cation and the geometry of the sulfinate group.
In the crystal structure of sodium p-toluenesulfinate tetrahydrate, the sodium cation is coordinated by six water molecules in an octahedral arrangement. researchgate.net Two of these water molecules act as bridging ligands, forming a polymeric chain of sodium-aqua complexes. researchgate.net The sulfinate group itself is not directly coordinated to the sodium ion but is involved in an extensive network of hydrogen bonds with the water molecules. researchgate.net
The geometry around the sulfur atom in p-toluenesulfinate is pseudo-tetrahedral, considering the lone pair of electrons on the sulfur. researchgate.net The bond angles around the sulfur atom range from 102.23° to 110.04°. researchgate.net It is reasonable to expect a similar pseudo-tetrahedral geometry for the sulfinate group in this compound. The thiophene ring, being aromatic, would be expected to be planar. The relative orientation of the thiophene ring and the sulfinate group would be a key conformational feature. In sodium p-toluenesulfinate tetrahydrate, the plane of the aromatic ring and the SOO group are significantly twisted with respect to each other. researchgate.net
Based on this analogue, it is probable that this compound also crystallizes as a hydrate. The crystal packing would likely be dominated by ionic interactions between the sodium cations and the sulfinate anions, as well as extensive hydrogen bonding involving the water molecules and the oxygen atoms of the sulfinate group. These interactions would play a critical role in stabilizing the crystal lattice.
A summary of the crystallographic data for the analogue, sodium p-toluenesulfinate tetrahydrate, is presented in the interactive table below to provide an example of the type of structural information that would be obtained from an X-ray crystallographic study of this compound.
Interactive Data Table: Crystallographic Data for Sodium p-toluenesulfinate tetrahydrate researchgate.net
| Parameter | Value |
| Chemical Formula | C₇H₁₅NaO₆S |
| Formula Weight | 250.24 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 12.8394 (19) |
| b (Å) | 6.2235 (10) |
| c (Å) | 15.013 (2) |
| β (°) | 110.150 (4) |
| Volume (ų) | 1127.3 (3) |
| Z | 4 |
| Temperature (K) | 200 |
| Radiation | Mo Kα (λ = 0.71073 Å) |
| Density (calculated) (g/cm³) | 1.474 |
| R-factor | 0.029 |
Future experimental work to obtain the single-crystal X-ray structure of this compound is necessary to confirm these structural predictions and to provide a definitive characterization of its solid-state architecture. Such a study would elucidate the precise bond lengths and angles of the thiophene-sulfinate moiety and reveal the specific network of intermolecular interactions that govern its crystal packing.
Computational and Theoretical Chemistry Investigations
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to modern chemistry, offering insights into molecular behavior that are often inaccessible through experimental means alone. For Sodium Thiophene-2-sulfinate, these calculations can elucidate its electronic characteristics and predict its chemical reactivity.
Density Functional Theory (DFT) has become a standard method for investigating the electronic properties of organic molecules due to its favorable balance of accuracy and computational cost. semanticscholar.org For thiophene (B33073) derivatives, DFT calculations are routinely used to determine optimized molecular geometries, electronic energies, and various molecular orbitals. mdpi.com
Key parameters derived from DFT studies include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy corresponds to its ability to accept electrons. The energy gap between HOMO and LUMO (ΔE) is a critical indicator of chemical reactivity and kinetic stability. nih.gov A smaller energy gap suggests higher reactivity.
Molecular Electrostatic Potential (MEP) maps, also generated from DFT calculations, visualize the charge distribution on the molecule's surface. These maps identify electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically colored blue) regions, which are crucial for predicting sites of electrophilic and nucleophilic attack, respectively. nih.gov For a compound like this compound, the oxygen atoms of the sulfinate group would be expected to be regions of high negative potential, making them likely sites for interaction with electrophiles or for coordinating to the sodium cation.
Fukui functions can be calculated to provide a more quantitative measure of local reactivity at different atomic sites within the molecule, predicting susceptibility to nucleophilic, electrophilic, or radical attack. nih.gov
Table 1: Representative Electronic Properties of a Thiophene Derivative Calculated via DFT This table presents typical data obtained from DFT calculations on thiophene-based compounds, illustrating the types of predictive information generated.
| Property | Calculated Value | Significance |
|---|---|---|
| HOMO Energy | -4.994 eV | Indicates electron-donating capability. |
| LUMO Energy | -1.142 eV | Indicates electron-accepting capability. |
| HOMO-LUMO Gap (ΔE) | 3.852 eV | Relates to chemical reactivity and stability. nih.gov |
| Ionization Potential | 4.994 eV | Energy required to remove an electron. |
| Electron Affinity | 1.142 eV | Energy released upon gaining an electron. |
The accuracy of any quantum chemical calculation is highly dependent on the choice of the basis set, which is a set of mathematical functions used to construct the molecular orbitals. uomustansiriyah.edu.iq For molecules containing second-row elements like sulfur, the selection of an appropriate basis set is particularly important. researchgate.netnih.gov
Commonly used basis sets include Pople-type sets (e.g., 6-31G(d), 6-311++G(d,p)), correlation-consistent sets (e.g., aug-cc-pVTZ), and polarization-consistent sets (e.g., aug-pc-X). researchgate.netuni-rostock.de For sulfur compounds, it is crucial to include polarization functions (e.g., d-functions on heavy atoms, p-functions on hydrogens) and diffuse functions (indicated by '+' or 'aug-') to accurately describe the electron distribution, especially for anionic species like the thiophene-2-sulfinate ion. nih.gov Studies have shown that for sulfur-containing molecules, the inclusion of extra "tight" d functions can improve the accuracy of energy calculations. nih.gov
Furthermore, chemical reactions and interactions rarely occur in a vacuum. Solvation models are therefore essential for simulating the effects of a solvent on the molecule's properties and behavior. nih.gov These models can be broadly categorized as:
Implicit Solvation Models: The solvent is treated as a continuous medium with a specific dielectric constant. acs.org Models like the Polarizable Continuum Model (PCM) and the SMD (Solvation Model based on Density) model are widely used to calculate solvation free energies. acs.orgyoutube.com
Explicit Solvation Models: Individual solvent molecules are included in the calculation. While more computationally expensive, this approach allows for the study of specific solute-solvent interactions, such as hydrogen bonding.
The choice of both the basis set and the solvation model involves a trade-off between computational cost and desired accuracy, tailored to the specific research question. uomustansiriyah.edu.iq
Table 2: Comparison of Common Basis Sets for Calculations on Sulfur-Containing Molecules
| Basis Set Type | Example | Description | Typical Application |
|---|---|---|---|
| Pople Style | 6-31G(d) | A split-valence basis set with polarization functions on heavy atoms. uni-rostock.de | Routine geometry optimizations and frequency calculations. |
| 6-311++G(d,p) | A triple-split valence set with diffuse and polarization functions on all atoms. | Higher accuracy calculations, especially for anions and weak interactions. | |
| Correlation-Consistent | aug-cc-pVTZ(+d) | Designed to systematically converge towards the complete basis set limit. researchgate.net | High-accuracy energy calculations and benchmarking. The "+d" indicates extra functions for second-row elements. nih.gov |
| Polarization-Consistent | aug-pc-3 | Systematically improved to provide accurate results for molecular properties. nih.gov | Cost-effective alternative to correlation-consistent sets for achieving high-quality results. researchgate.net |
Reaction Mechanism Modeling and Energy Profile Calculations
Computational chemistry is a vital tool for elucidating reaction mechanisms. By mapping the potential energy surface of a reaction, researchers can identify transition states, intermediates, and products. For reactions involving this compound, theoretical calculations can predict reaction pathways and calculate the associated energy barriers (activation energies). mdpi.com
Sulfinate salts are known to participate in a variety of reactions, including those that proceed through radical mechanisms. rsc.orgmdpi.com For instance, a possible reaction pathway could involve the formation of a sulfonyl radical. mdpi.com Computational modeling can help verify such proposed mechanisms by:
Locating Stationary Points: Optimizing the geometries of reactants, products, intermediates, and transition states.
Calculating Energies: Determining the relative energies of all stationary points to construct a reaction energy profile.
Frequency Calculations: Confirming the nature of the stationary points (minima for stable species, first-order saddle points for transition states) and calculating zero-point vibrational energies.
Intrinsic Reaction Coordinate (IRC) Calculations: Following the reaction path downhill from a transition state to confirm that it connects the intended reactants and products. mdpi.com
These calculations provide a detailed, step-by-step view of the chemical transformation, offering insights into reaction feasibility, kinetics, and selectivity.
Table 3: Illustrative Reaction Energy Profile Data This table represents hypothetical data for a two-step reaction involving a sulfinate, demonstrating how computational results are presented.
| Species | Description | Relative Energy (kcal/mol) |
|---|---|---|
| Reactants | Starting Materials | 0.0 |
| TS1 | First Transition State | +15.2 |
| Intermediate | Reaction Intermediate | -5.4 |
| TS2 | Second Transition State | +10.8 |
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand, such as the thiophene-2-sulfinate anion) when bound to a second molecule (a receptor, typically a protein or enzyme). mdpi.com This method is central to drug discovery and materials science for understanding and predicting molecular recognition. niscpr.res.in
The thiophene scaffold is a common motif in many pharmacologically active compounds. nih.gov Docking studies on thiophene derivatives have been extensively used to explore their binding modes within the active sites of various protein targets. colab.wsnih.gov The process involves:
Preparation of Receptor and Ligand: Obtaining the 3D structures of the protein (often from a database like the Protein Data Bank) and the ligand (which can be built and optimized computationally).
Docking Simulation: Using a scoring algorithm to place the ligand in numerous positions and orientations within the receptor's binding site.
Scoring and Analysis: Ranking the resulting poses based on a scoring function that estimates the binding affinity (e.g., in kcal/mol). The best-scoring poses are then analyzed to identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces. niscpr.res.injuniperpublishers.com
For this compound, docking simulations could predict its potential to interact with specific biological targets, identifying key residues involved in binding and estimating the strength of the interaction. juniperpublishers.com
Table 4: Example Molecular Docking Results for Thiophene Derivatives Against a Hypothetical Protein Target
| Compound | Docking Score (kcal/mol) | Key Interacting Residues | Type of Interaction |
|---|---|---|---|
| Derivative A | -8.5 | Lys33, Asp86 | Hydrogen Bond juniperpublishers.com |
| Derivative B | -7.9 | His84, Phe82 | Hydrophobic Interaction juniperpublishers.com |
| Derivative C | -9.4 | Arg120, Tyr355 | Hydrogen Bond, π-π Stacking nih.gov |
Structure-Activity Relationship (SAR) Studies via Computational Approaches
Structure-Activity Relationship (SAR) studies aim to understand how the chemical structure of a compound influences its biological activity. gardp.org Computational methods, particularly Quantitative Structure-Activity Relationship (QSAR) modeling, provide a systematic way to establish these relationships.
The process involves creating a mathematical model that correlates variations in the biological activity of a series of compounds with changes in their physicochemical properties, which are described by molecular descriptors. brieflands.com Thiophene derivatives have been the subject of numerous QSAR studies to understand the structural requirements for various biological activities. brieflands.comresearchgate.net
The key steps in a computational SAR study are:
Data Set Collection: Assembling a group of structurally related compounds (like various substituted thiophene sulfinates) with measured biological activity.
Descriptor Calculation: Computing a wide range of molecular descriptors for each compound. These can be electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), hydrophobic (e.g., LogP), or topological. brieflands.com
Model Development: Using statistical methods like multiple linear regression or machine learning algorithms to build a model that links the descriptors to the observed activity. researchgate.net
Model Validation: Rigorously testing the model's predictive power using internal and external validation techniques.
A validated QSAR model can be used to predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent or selective molecules. gardp.org
Table 5: Common Molecular Descriptors Used in QSAR Studies of Thiophene Derivatives
| Descriptor Class | Example Descriptors | Information Provided |
|---|---|---|
| Electronic | HOMO/LUMO energies, Dipole moment, Partial atomic charges | Describes the molecule's electronic distribution and reactivity. |
| Steric | Molecular Weight, Molar Refractivity, Verloop parameters | Relates to the size and shape of the molecule and its ability to fit into a binding site. brieflands.com |
| Hydrophobic | LogP (Partition Coefficient) | Measures the molecule's lipophilicity, affecting its transport and binding. brieflands.com |
| Topological | Balaban J index, Wiener index | Numerical values derived from the molecular graph, encoding information about branching and connectivity. brieflands.com |
Research on Derivatives and Analogues of Thiophene Sulfinates
Exploration of Substituted Thiophene (B33073) Sulfinates
The properties and reactivity of thiophene sulfinates can be significantly influenced by the presence of various substituents on the thiophene ring. Researchers have investigated the impact of both electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) on the electronic environment and, consequently, the chemical behavior of the sulfinate functional group.
Electron-donating groups, such as alkyl or alkoxy groups, increase the electron density on the thiophene ring. This enhanced electron density can, in turn, increase the nucleophilicity of the sulfinate anion, potentially accelerating its reactions with electrophiles. Conversely, electron-withdrawing groups, like nitro or cyano groups, decrease the electron density of the ring. This can lead to a less nucleophilic sulfinate and may also affect the stability of the compound.
The position of the substituent on the thiophene ring is also a critical factor. Substituents at the 5-position, for instance, can exert a more direct electronic influence on the sulfinate group at the 2-position through resonance and inductive effects. The synthesis of these substituted thiophene sulfinates often involves multi-step sequences, starting from appropriately substituted thiophene precursors.
Table 1: Effect of Substituents on the Properties of Thiophene-2-sulfinates
| Substituent at 5-position | Electronic Effect | Expected Impact on Nucleophilicity of Sulfinate |
| -CH₃ (Methyl) | Electron-donating (Inductive) | Increase |
| -OCH₃ (Methoxy) | Electron-donating (Resonance) | Significant Increase |
| -Cl (Chloro) | Electron-withdrawing (Inductive), Electron-donating (Resonance) | Moderate Decrease |
| -NO₂ (Nitro) | Strong Electron-withdrawing (Resonance and Inductive) | Significant Decrease |
Comparative Studies with Aryl and Alkyl Sulfinate Salts
To better understand the chemical behavior of sodium thiophene-2-sulfinate, comparative studies with other aryl and alkyl sulfinate salts are crucial. These studies often focus on differences in nucleophilicity, stability, and reactivity in various chemical reactions, such as cross-coupling reactions.
Aryl Sulfinate Salts: Compared to sodium benzenesulfinate, a common aryl sulfinate, this compound exhibits modified reactivity due to the presence of the sulfur atom in the aromatic ring. The thiophene ring is generally more electron-rich than the benzene (B151609) ring, which can enhance the nucleophilicity of the corresponding sulfinate. However, the sulfur atom in the thiophene ring can also coordinate to metal catalysts, influencing the reaction pathways in metal-catalyzed cross-coupling reactions. Mechanistic studies have shown that for carbocyclic sulfinates in palladium-catalyzed reactions, the oxidative addition of the aryl bromide is often the rate-limiting step, whereas for some heterocyclic sulfinates, the loss of sulfur dioxide from a chelated palladium(II) sulfinate complex can be turnover-limiting acs.org.
Alkyl Sulfinate Salts: Alkyl sulfinates, such as sodium methanesulfinate, generally exhibit different steric and electronic properties compared to their aryl counterparts. The absence of an aromatic ring system means that electronic effects are primarily governed by the inductive effects of the alkyl group. In cross-coupling reactions, both aryl and alkyl sulfinates can afford sulfones in excellent yields researchgate.net. The reactivity can be influenced by the nucleophilicity of the sulfinates researchgate.net. Recent research has also highlighted the use of stable and accessible alkyl sulfinates as programmable cross-coupling reagents nih.gov.
Table 2: Comparative Properties of Sulfinate Salts
| Property | This compound | Sodium Benzenesulfinate | Sodium Methanesulfinate |
| Class | Heteroaryl | Aryl | Alkyl |
| Nucleophilicity | Generally higher than benzenesulfinate | Moderate | Varies with alkyl group |
| Coordination to Metals | Potential for S-coordination | Less likely | Minimal |
| Use in Cross-Coupling | Effective nucleophile | Effective nucleophile | Effective nucleophile |
Heterocyclic Sulfinate Analogues Beyond Thiophene
The study of sulfinate salts extends to other heterocyclic systems, providing a broader understanding of how the nature of the heteroaromatic ring influences the properties of the sulfinate group. Analogues derived from furan (B31954), pyrrole (B145914), and pyridine (B92270) have been investigated.
Furan Sulfinates: Furan is another five-membered aromatic heterocycle, but with oxygen as the heteroatom. Furan is more reactive and less aromatic than thiophene. The corresponding furan sulfinates are expected to exhibit different electronic properties and stability.
Pyrrole Sulfinates: Pyrrole, with a nitrogen heteroatom, is also an electron-rich aromatic system. The synthesis and reactivity of pyrrole derivatives are well-established, and the corresponding sulfinates are of interest for their potential applications in medicinal chemistry.
Pyridine Sulfinates: Pyridine is a six-membered aromatic heterocycle containing a nitrogen atom. Unlike the five-membered rings of thiophene, furan, and pyrrole, the pyridine ring is electron-deficient. This has a significant impact on the properties of a sulfinate group attached to it, generally making it less nucleophilic. Mechanistic studies have compared the reactivity of pyridine-2-sulfinate with carbocyclic sulfinates in palladium-catalyzed cross-coupling reactions, revealing different catalyst resting states and turnover-limiting steps acs.org.
The synthesis and application of sulfonate and sulfamate (B1201201) derivatives of other heterocyclic systems, such as benzofuran (B130515) and benzothiophene (B83047), have also been explored, particularly in the context of medicinal chemistry as potent enzyme inhibitors nih.gov.
Synthetic Utility of Sulfinate Esters and Sulfonamides Derived from Thiophene Sulfinates
This compound serves as a valuable precursor for the synthesis of various organic sulfur compounds, including sulfinate esters and sulfonamides. These derivatives are important intermediates and final products in organic synthesis and medicinal chemistry.
Sulfinate Esters: Thiophene sulfinate esters can be prepared by reacting this compound with alkyl halides or other electrophiles. These esters are versatile reagents themselves. For instance, they can be used in the synthesis of thioethers chemrevlett.com.
Sulfonamides: Thiophene sulfonamides are a significant class of compounds with a wide range of biological activities researchgate.net. They are typically synthesized by the reaction of a thiophene sulfonyl chloride with an amine. The required thiophene sulfonyl chloride can be prepared from this compound via oxidation to the corresponding sulfonic acid followed by chlorination, or through other synthetic routes. The direct synthesis of sulfonamides from thiols and amines has also been an area of active research nih.gov. The versatility of sulfinate anions in the synthesis of both sulfones and sulfonamides has been recently revisited, highlighting the utility of thiosulfonates as stable and accessible precursors organic-chemistry.org.
The development of new synthetic methods continues to expand the utility of thiophene sulfinates and their derivatives in various fields of chemistry.
Emerging Research Paradigms and Advanced Methodologies
Integration of Photoredox Catalysis with Thiophene (B33073) Sulfinate Chemistry
The convergence of photoredox catalysis with the chemistry of sulfinate salts, including sodium thiophene-2-sulfinate, has opened new avenues for the formation of carbon-sulfur bonds under remarkably mild conditions. A prominent strategy involves a dual catalytic system, pairing a photocatalyst with a nickel catalyst to construct aryl and heteroaryl sulfones. semanticscholar.orgrsc.org This methodology facilitates the Csp2–SO2R coupling at room temperature and under base-free conditions, showcasing broad functional group tolerance. semanticscholar.orgrsc.org
In this dual catalytic cycle, the photocatalyst, upon excitation by visible light, engages in a single-electron transfer process. This can lead to the formation of a sulfonyl radical from the sulfinate salt. Concurrently, the nickel catalyst undergoes its own catalytic cycle, involving oxidative addition to an aryl halide. The generated sulfonyl radical is then trapped by the nickel complex, and subsequent reductive elimination forges the C–S bond, releasing the final sulfone product and regenerating the active catalytic species. This approach is compatible with a wide array of aryl and heteroaryl halides and various sulfinate salts. semanticscholar.org The mild nature of these photoredox conditions allows for the synthesis of complex, biologically relevant sulfones that might not be accessible through harsher, traditional methods. semanticscholar.orgrsc.org Another related photoredox-catalyzed transformation enables the synthesis of sulfonated dihydrofurans from olefinic carbonyls, aryldiazonium salts, and a sulfur dioxide source, proceeding through a radical process involving intermolecular sulfonylation. rsc.org
Table 1: Comparison of Catalytic Systems for Sulfone Synthesis
| Catalytic System | Typical Conditions | Key Features | Substrate Scope |
|---|---|---|---|
| Ni/Photoredox Dual Catalysis | Visible Light, Room Temperature, Base-Free | Mild reaction conditions, high functional group tolerance. | Aryl/heteroaryl halides and sulfinate salts. semanticscholar.org |
| Traditional Oxidation | Strong Oxidizing Agents (e.g., H₂O₂, m-CPBA) | Harsh conditions, potential for over-oxidation, limited functional group tolerance. | Sulfides, thiols. |
Electrochemical Synthetic Protocols for Sustainable Transformations
Electrosynthesis is emerging as a powerful and sustainable tool for chemical transformations, offering an alternative to conventional methods that often rely on stoichiometric oxidants or metal catalysts. In the context of this compound and related compounds, electrochemical protocols provide an efficient means to generate sulfonyl radicals and effect key bond formations.
A notable application is the electrochemical sulfonylation/cyclization of 2-alkynylthioanisoles with sodium sulfinates to produce 3-sulfonated benzothiophenes. rsc.org This process operates under catalyst-free, external oxidant-free, and metal-free conditions, representing a significant advance in sustainable synthesis. The reaction is initiated by the electrochemical oxidation of the sodium sulfinate at the anode to generate a sulfonyl radical. This radical then adds to the alkyne, triggering a cascade cyclization to form the benzothiophene (B83047) ring system. rsc.org
More broadly, electrochemical methods have been developed for the synthesis of vinyl, alkyl, and allyl sulfones from sodium sulfinates and various olefins. organic-chemistry.orgnih.gov These reactions are typically conducted in an undivided cell with simple graphite (B72142) electrodes, avoiding the need for transition metals or harsh chemical oxidants. organic-chemistry.orgnih.gov Mechanistic studies suggest the formation of sulfonyl radicals through direct anodic oxidation, which then add to the olefinic partners. organic-chemistry.org The scalability and environmental benefits of these electrochemical approaches position them as practical alternatives for the synthesis of valuable sulfone compounds. organic-chemistry.org Furthermore, thiophene derivatives like sodium thieno[3,2-b]thiophene-2,5-dicarboxylate have been explored as high-performance organic electrode materials for sodium-ion batteries, demonstrating the broader role of these compounds in electrochemical applications. rsc.org
Supramolecular Assembly and Coordination Chemistry Involving Thiophene Sulfinate Moieties
The thiophene ring is a fundamental building block in supramolecular chemistry due to its planar, aromatic nature, which facilitates noncovalent interactions such as π–π stacking and sulfur-sulfur contacts. nih.gov These interactions direct the self-assembly of thiophene-based molecules into well-defined hierarchical structures, including crystalline microfibers and nanowires. nih.govuh.edu The final supramolecular architecture is influenced by factors like alkyl chain length and the specific substitution pattern on the thiophene core. rsc.org
The introduction of a sulfinate moiety (–SO₂⁻) onto the thiophene ring adds a new dimension to its assembly and coordination behavior. The sulfinate group is a versatile ligand capable of coordinating to metal centers through either its oxygen or sulfur atoms, or by bridging multiple metal ions. This dual-coordination capability allows this compound to act as a linker in the construction of coordination polymers and metal-organic frameworks (MOFs).
In coordination chemistry, the thiophene unit itself can bind to transition metals in several modes, including η¹(S) (coordination through the sulfur heteroatom), as well as η², η⁴, and η⁵ modes involving the π-system of the ring. researchgate.netresearchgate.netbohrium.com The presence of the sulfinate group can influence the preferred coordination mode of the thiophene ring by altering its electronic properties or by creating steric constraints. The combination of the thiophene ring's π-system and the sulfinate's anionic coordinating group makes this compound a promising candidate for designing novel supramolecular materials with tailored electronic, optical, or catalytic properties.
Role of Thiophene Derivatives as Ligands in Nanomaterial Synthesis (e.g., Luminescent Nanocrystals)
Thiophene derivatives are gaining prominence as effective surface ligands in the synthesis of high-quality nanomaterials, particularly luminescent perovskite nanocrystals (NCs). frontiersin.orgnih.govnih.gov Ligands play a critical role in stabilizing nanocrystals and passivating surface defects, which are often responsible for non-radiative recombination pathways that quench luminescence. nih.govnih.gov
In the case of manganese-doped cesium lead chloride (Mn:CsPbCl₃) nanocrystals, thiophene-based ligands have been shown to dramatically enhance optical performance. frontiersin.org The sulfur atom in the thiophene ring effectively binds to uncoordinated lead ions on the surface of the nanocrystals. frontiersin.orgnih.gov This passivation of surface defects minimizes electronic trap states, leading to a significant increase in the photoluminescence quantum yield (PLQY). Research has demonstrated that modifying Mn:CsPbCl₃ NCs with a thiophene derivative can boost the PLQY from 46% for the pristine nanocrystals to an impressive 93%. nih.govnih.gov This represents one of the highest reported values for ligand-modified Mn:CsPbCl₃ NCs. frontiersin.org
Table 2: Impact of Thiophene Derivative Ligands on Mn:CsPbCl₃ Nanocrystal Properties
| Nanocrystal Type | Photoluminescence Quantum Yield (PLQY) | Key Improvement | Reference |
|---|---|---|---|
| Pristine Mn:CsPbCl₃ NCs | 46% | Baseline performance | frontiersin.orgnih.gov |
| Thiophene Derivative-Modified Mn:CsPbCl₃ NCs | 93% | Enhanced luminescence and stability | frontiersin.orgnih.gov |
Conclusion and Future Directions in Sodium Thiophene 2 Sulfinate Research
Synthesis of the Current State of Knowledge and Key Achievements
The study of Sodium Thiophene-2-sulfinate is situated at the intersection of heterocyclic and organosulfur chemistry. Current knowledge establishes the compound primarily as a versatile synthetic intermediate. The thiophene (B33073) ring is a well-recognized structural motif in a multitude of pharmacologically active compounds and advanced organic materials. researchgate.netbohrium.com Thiophene derivatives have found applications as antidepressants, analgesics, and in the development of liquid crystals, light-emitting diodes, and photovoltaic materials. researchgate.net The key achievement in the field lies in harnessing the reactivity of the sulfinate group. Sodium sulfinates, as a class, are powerful building blocks for creating organosulfur compounds through the formation of sulfur-sulfur (S–S), nitrogen-sulfur (N–S), and carbon-sulfur (C–S) bonds. rsc.org They can function as sulfonylating, sulfenylating, or sulfinylating reagents depending on the reaction conditions, demonstrating incredible flexible reactivity. rsc.org This versatility allows for the introduction of the thiophene moiety into diverse molecular architectures, which is fundamental for developing new materials and potential therapeutic agents. The stability and utility of sulfinate salts have made them increasingly popular over the last decade for constructing complex molecules, including various types of sulfones and sulfonamides. rsc.org
Identification of Unexplored Research Avenues and Challenges
Despite its utility, the full potential of this compound remains to be unlocked. A significant challenge lies in its reaction-specific limitations. For instance, its application in certain modern synthetic protocols, such as iodine-mediated iodosulfonylation of alkynes, has been reported as unsuccessful, indicating that its reactivity is not universally applicable and requires tailored conditions. rsc.org This highlights a critical knowledge gap regarding the precise control of its reactivity under different catalytic systems.
Unexplored research avenues include:
Asymmetric Synthesis: The development of catalytic, enantioselective methods using this compound to create chiral organosulfur compounds is a major underexplored area. While asymmetric synthesis involving sulfur compounds is a known field, specific applications for this reagent are scarce.
Polymer and Materials Science: While thiophene-based polymers are central to organic electronics, the systematic synthesis and characterization of polymers derived specifically from this compound are not well-documented. researchgate.netnbinno.com Exploring its use as a monomer or functionalizing agent for conductive polymers, organic semiconductors, and dyes could yield novel materials with unique optoelectronic properties. nbinno.comnih.gov
Medicinal Chemistry Applications: The sulfinate moiety can be a precursor to sulfones and sulfonamides, which are important pharmacophores. A focused exploration of this compound in medicinal chemistry to synthesize libraries of new drug candidates is a promising avenue. bohrium.comencyclopedia.pub
Prospective Methodologies and Their Potential Impact
Future research will likely focus on overcoming current limitations by employing novel synthetic strategies. The adoption of modern catalytic methods could significantly expand the applicability of this compound.
Prospective Methodologies:
Photoredox and Electrocatalysis: These emerging techniques have shown promise for forming C–S bonds under mild conditions. rsc.org Applying visible light-induced or electrochemical methods to reactions involving this compound could provide new pathways for synthesizing complex sulfones and other derivatives that are inaccessible through traditional methods. mdpi.com
Metal-Free Catalysis: To enhance the sustainability of synthetic processes, developing metal-free catalytic systems for reactions with this reagent is a key goal. mdpi.com Base-promoted or organocatalytic approaches could offer greener and more cost-effective alternatives to conventional metal-catalyzed cross-coupling reactions. tandfonline.com
Flow Chemistry: Implementing continuous flow processes for the synthesis and subsequent reactions of this compound could improve reaction efficiency, safety, and scalability. This methodology allows for precise control over reaction parameters, potentially enabling reactions that are challenging in batch processes.
The potential impact of these methodologies is substantial. They promise to deliver more efficient, selective, and environmentally benign routes to a wide range of valuable thiophene-containing molecules, thereby accelerating innovation in both drug discovery and materials science.
Broader Implications for Organosulfur Chemistry and Interdisciplinary Fields
Research into this compound has significant implications that extend beyond the compound itself. It contributes to the broader field of organosulfur chemistry by expanding the synthetic toolbox available to chemists for constructing complex molecules. acs.org Each new reaction and application developed for this reagent enhances the fundamental understanding of sulfinate chemistry, which is crucial for designing next-generation catalysts and synthetic strategies.
The interdisciplinary implications are vast:
Medicinal Chemistry: As a precursor for compounds containing the thiophene-sulfonyl group, this research directly impacts the search for new therapeutics. Thiophene derivatives are integral to numerous approved drugs, and improved synthetic access can expedite the development of new treatments for a range of diseases. encyclopedia.pubacs.org
Material Science: The unique electronic properties of the thiophene ring make it a cornerstone of organic electronics. researchgate.net New synthetic methods utilizing this compound can lead to the creation of novel organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaic cells (OPVs) with enhanced performance and stability. nbinno.com
Agrochemicals: Thiophene derivatives are also employed in the agrochemical industry as pesticides and herbicides. nbinno.comencyclopedia.pub Advances in the chemistry of this compound could facilitate the development of more potent and selective crop protection agents.
Ultimately, continued investigation into this specific reagent will not only deepen the understanding of organosulfur chemistry but also fuel progress in a variety of applied scientific and technological fields.
Table of Mentioned Compounds
Q & A
Q. What are the standard protocols for synthesizing sodium thiophene-2-sulfinate in laboratory settings?
this compound is typically synthesized via desulfinative cross-coupling reactions. A common procedure involves reacting thiophene-2-thiol derivatives (e.g., isoquinoline-1-thiol) with sodium sulfinate salts under transition-metal-free or palladium-catalyzed conditions. For example, General Procedure A (outlined in synthetic studies) yields this compound with a 65% efficiency using isoquinoline-1-thiol as a starting material . Key steps include:
- Reagent stoichiometry : 1:1 molar ratio of thiol to sulfinating agent.
- Reaction monitoring : Use NMR to confirm intermediate formation.
- Purification : Recrystallization from polar solvents (e.g., DMSO/water mixtures) ensures high purity.
Q. Which analytical techniques are most reliable for characterizing this compound purity and structure?
Routine characterization employs:
- Nuclear Magnetic Resonance (NMR) : and NMR verify structural integrity (e.g., δ 8.73 ppm for aromatic protons in DO) .
- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (CHNaOS, exact mass 177.93 g/mol).
- Elemental Analysis : Carbon/sulfur ratios validate stoichiometry.
- X-ray Crystallography : Resolves crystalline structure but requires high-purity samples (>98%).
Advanced Research Questions
Q. How does this compound’s efficiency in palladium-catalyzed cross-coupling reactions compare to other heteroaryl sulfinates?
Comparative studies highlight this compound’s superior stability and reactivity in Pd-mediated reactions. For instance:
| Sulfinate Derivative | Reaction Yield (%) | Catalytic Loading (Pd) | Stability in Air |
|---|---|---|---|
| This compound | 65–78% | 2 mol% | High |
| Sodium pyridine-2-sulfinate | 50–62% | 5 mol% | Moderate |
| Sodium nitrobenzenesulfinate | <40% | 10 mol% | Low |
The thiophene ring’s electron-rich structure enhances oxidative addition efficiency with Pd(0) catalysts, reducing side reactions (e.g., homocoupling) .
Q. What strategies can resolve contradictions in reported reactivity data of this compound under varying catalytic conditions?
Discrepancies in reactivity often arise from:
- Catalyst preactivation : Pd(OAc) vs. Pd(PPh) alters reaction pathways.
- Solvent polarity : DMF improves solubility but may deactivate catalysts; THF balances polarity and stability.
- Oxygen sensitivity : Conduct reactions under inert gas (N/Ar) to prevent sulfinate oxidation.
To address contradictions:
Reproduce conditions : Strictly control solvent purity, temperature (±2°C), and catalyst aging.
Mechanistic probes : Use deuterated analogs or radical traps to identify intermediates .
Computational modeling : DFT calculations predict transition states and validate experimental outcomes .
Q. How can researchers optimize reaction conditions for this compound in multistep syntheses?
A factorial design approach is recommended:
- Variables : Temperature (25–100°C), solvent (DMSO vs. MeCN), and base (NaHCO vs. CsCO).
- Response surface methodology (RSM) : Identifies optimal parameters (e.g., 60°C in DMSO with CsCO maximizes yield).
- Scale-up challenges : Monitor exothermicity and adjust stirring rates to prevent aggregation .
Data Contradiction Analysis
Q. What methodological flaws commonly lead to inconsistent results in sulfinate-based coupling studies?
Common pitfalls include:
- Incomplete purification : Residual solvents (e.g., DMF) quench catalysts.
- Ambient moisture : Hydrolyzes sulfinate to thiols, altering reaction pathways.
- Overreliance on single analytical methods : Cross-validate NMR with IR or HPLC.
Mitigation strategies: - Strict anhydrous protocols : Use molecular sieves or gloveboxes.
- Blind testing : Compare results across independent labs to isolate procedural biases .
Experimental Design Considerations
Q. How should researchers design controls for studies involving this compound’s stability under acidic/basic conditions?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
